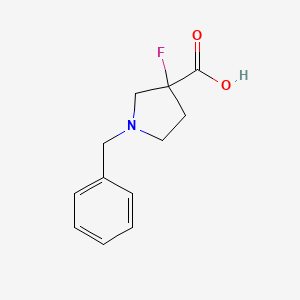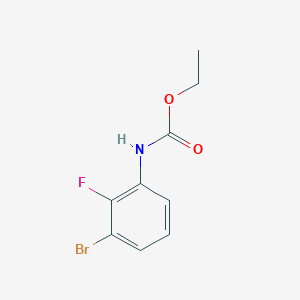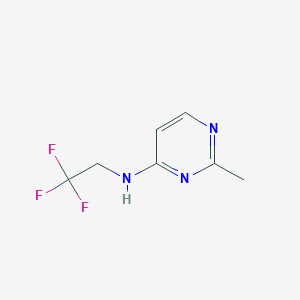![molecular formula C22H24N8O B12270913 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12270913.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il]piperazin-1-il}-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo es un compuesto heterocíclico complejo. Presenta un anillo de pirazol, un anillo de pirimidina, un anillo de piperazina y un anillo de pirano[4,3-b]piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{4-[6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il]piperazin-1-il}-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo implica múltiples pasos, comenzando con la preparación de los anillos heterocíclicos individuales. El anillo de pirazol se puede sintetizar a través de la reacción de hidracina con una 1,3-dicetona. El anillo de pirimidina se puede formar a través de la reacción de Biginelli, que involucra la condensación de un aldehído, un éster β-ceto y urea. El anillo de piperazina generalmente se sintetiza mediante la ciclación de etilendiamina con dihaloalcanos. Finalmente, el anillo de pirano[4,3-b]piridina se puede sintetizar mediante la reacción de un derivado de piridina con un aldehído apropiado y un éster β-ceto.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para identificar los mejores catalizadores y disolventes, así como el desarrollo de procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{4-[6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il]piperazin-1-il}-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) en presencia de luz.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-{4-[6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il]piperazin-1-il}-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-{4-[6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il]piperazin-1-il}-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
3,5-Dimetil-1H-pirazol: Un derivado de pirazol más simple con características estructurales similares.
4-(3,5-Dimetil-1H-pirazol-1-il)pirimidina: Un compuesto con una estructura similar de pirazol-pirimidina.
Pirano[4,3-b]piridina: La estructura central del compuesto, que se puede modificar para producir varios derivados.
Singularidad
2-{4-[6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il]piperazin-1-il}-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo es único debido a su combinación de múltiples anillos heterocíclicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C22H24N8O |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H24N8O/c1-15-9-16(2)30(27-15)21-11-20(24-14-25-21)28-4-6-29(7-5-28)22-17(12-23)10-18-13-31-8-3-19(18)26-22/h9-11,14H,3-8,13H2,1-2H3 |
Clave InChI |
VYLSJVJUYPGUJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


azanium chloride](/img/structure/B12270834.png)
![1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole](/img/structure/B12270847.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270857.png)
![4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270859.png)
![5-(3-Methylquinoxalin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12270871.png)
![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12270876.png)


![4-chloro-1-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270895.png)
![2,5-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B12270900.png)
![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12270904.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one](/img/structure/B12270909.png)
![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12270914.png)

